molecular formula C10H14N2O4S B5739492 ethyl N-[3-(methanesulfonamido)phenyl]carbamate

ethyl N-[3-(methanesulfonamido)phenyl]carbamate

Cat. No.: B5739492
M. Wt: 258.30 g/mol
InChI Key: PVBIXTFTEOYYEB-UHFFFAOYSA-N
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Description

Ethyl N-[3-(methanesulfonamido)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is known for its unique structure, which includes an ethyl ester group, a methanesulfonamido group, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[3-(methanesulfonamido)phenyl]carbamate typically involves the reaction of 3-(methanesulfonamido)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the control of reaction conditions ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-(methanesulfonamido)phenyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[3-(methanesulfonamido)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-[3-(methanesulfonamido)phenyl]carbamate involves its interaction with specific molecular targets. The methanesulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-[3-(phenylamino)carbonyl]oxyphenylcarbamate: Similar structure but with a phenylamino group instead of a methanesulfonamido group.

    Ethyl N-[3-(methylamino)phenyl]carbamate: Contains a methylamino group instead of a methanesulfonamido group.

    Ethyl N-[3-(acetylamino)phenyl]carbamate: Features an acetylamino group instead of a methanesulfonamido group.

Uniqueness

Ethyl N-[3-(methanesulfonamido)phenyl]carbamate is unique due to the presence of the methanesulfonamido group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

ethyl N-[3-(methanesulfonamido)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-16-10(13)11-8-5-4-6-9(7-8)12-17(2,14)15/h4-7,12H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBIXTFTEOYYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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